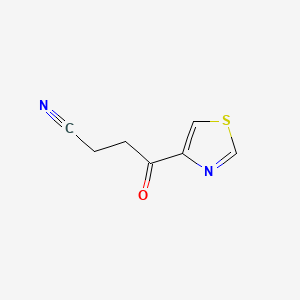

1-(4-Thiazolyl)-3-cyano-1-propanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77280-68-3 |

|---|---|

Molecular Formula |

C7H6N2OS |

Molecular Weight |

166.2 g/mol |

IUPAC Name |

4-oxo-4-(1,3-thiazol-4-yl)butanenitrile |

InChI |

InChI=1S/C7H6N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-2H2 |

InChI Key |

ZDZHNYPJWSHHHT-UHFFFAOYSA-N |

SMILES |

C1=C(N=CS1)C(=O)CCC#N |

Canonical SMILES |

C1=C(N=CS1)C(=O)CCC#N |

Other CAS No. |

77280-68-3 |

Synonyms |

1-(4-thiazolyl)-3-cyano-1-propanone 1-TLCP |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-(4-Thiazolyl)-3-cyano-1-propanone

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary disconnections are considered:

Disconnection of the C-C bond between the carbonyl group and the thiazole (B1198619) ring: This approach, following a Friedel-Crafts acylation logic, suggests thiazole and a suitable 3-cyanopropanoyl derivative as the primary synthons. The acylating agent could be 3-cyanopropanoyl chloride, which can be prepared from 3-cyanopropanoic acid.

Disconnection of the C-C bond adjacent to the carbonyl group (α-β bond of the propanone chain): This strategy points towards an acylation of a nitrile anion. This would involve a 4-thiazolyl methyl ketone (or a derivative) and a source of the cyanomethyl group.

A third approach involves the construction of the thiazole ring as a final step, a common strategy in heterocyclic chemistry. The Hantzsch thiazole synthesis is a prominent example, which would involve the reaction of a thioamide with an α-haloketone. chemhelpasap.comwikipedia.org In this case, the α-haloketone would already contain the 3-cyanopropanoyl moiety.

These retrosynthetic pathways provide a roadmap for the development of synthetic strategies, which are further elaborated in the following sections.

Chemical Synthesis Approaches for this compound and Analogues

Based on the retrosynthetic analysis, several chemical synthesis approaches can be envisioned for this compound and its analogues.

A plausible multi-step synthesis could involve the initial formation of the thiazole ring followed by the introduction of the cyanopropanoyl side chain.

One potential route begins with the Hantzsch thiazole synthesis , a classic and versatile method for constructing the thiazole core. chemhelpasap.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a precursor like 4-acetylthiazole, 2-bromoacetophenone (B140003) can be reacted with thiourea (B124793). chemhelpasap.com

Following the formation of a suitable 4-substituted thiazole, such as 4-acetylthiazole, the side chain can be extended. A common method for synthesizing β-ketonitriles is the acylation of nitrile anions . acs.orgnih.gov For instance, the anion of acetonitrile (B52724) can be generated using a strong base like potassium tert-butoxide and then reacted with an ester derivative of 4-thiazolecarboxylic acid. nih.gov

Alternatively, a Friedel-Crafts acylation type reaction could be employed. youtube.comkhanacademy.org Thiazole can be directly acylated, although the reactivity of the ring and potential side reactions need to be carefully controlled. The reaction of thiazole with 3-cyanopropanoyl chloride in the presence of a Lewis acid catalyst could potentially yield the target compound. youtube.com 3-Cyanopropanoyl chloride itself can be synthesized from 3-cyanopropanoic acid using reagents like thionyl chloride or oxalyl chloride.

The table below outlines a hypothetical multi-step synthesis for this compound.

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Hantzsch Thiazole Synthesis | 2-Bromoacetophenone, Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole (B127512) (as an example precursor) |

| 2 | Sandmeyer-type reaction | 2-Amino-4-phenylthiazole | NaNO₂, H₂SO₄, CuCN | 2-Cyano-4-phenylthiazole |

| 3 | Hydrolysis | 2-Cyano-4-phenylthiazole | Acid or base hydrolysis | 4-Phenylthiazole-2-carboxylic acid |

| 4 | Acyl chloride formation | 4-Phenylthiazole-2-carboxylic acid | Thionyl chloride (SOCl₂) | 4-Phenylthiazole-2-carbonyl chloride |

| 5 | Acylation of nitrile | 4-Phenylthiazole-2-carbonyl chloride, Acetonitrile | Strong base (e.g., NaH) | 1-(4-Phenylthiazol-2-yl)-3-cyano-1-propanone (analogue) |

This table presents a generalized, hypothetical pathway. Specific reaction conditions would need to be optimized.

Catalysis plays a crucial role in modern organic synthesis, offering improved efficiency, selectivity, and sustainability.

In the context of thiazole synthesis , various catalytic systems have been developed. For instance, metal-catalyzed cross-coupling reactions are widely used to functionalize pre-formed thiazole rings. Palladium-catalyzed direct arylation of thiazole derivatives has been shown to be effective with low catalyst loadings. organic-chemistry.org Copper-catalyzed reactions are also prominent, such as the coupling of oxime acetates with isothiocyanates to form 2-aminothiazoles under mild conditions. organic-chemistry.org

For the synthesis of the β-ketonitrile moiety, N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with compounds like azobisisobutyronitrile (AIBN) has emerged as an efficient, metal-free method. acs.orgorganic-chemistry.org This approach allows for the formation of β-ketonitriles with a quaternary carbon center. acs.orgorganic-chemistry.org While not directly applicable to the synthesis of this compound from simple precursors, it highlights the potential of modern catalytic methods for constructing the key functional groups.

The table below summarizes some catalytic approaches relevant to the synthesis of the target molecule's structural components.

| Reaction Type | Catalyst | Substrates | Product Type |

| Direct Arylation | Palladium(II) acetate | Thiazole derivatives, Aryl bromides | Aryl-substituted thiazoles |

| Aminothiazole Synthesis | Copper catalyst | Oxime acetates, Isothiocyanates | 2-Aminothiazoles |

| β-Ketonitrile Synthesis | N-Heterocyclic Carbene (NHC) | Aldehydes, AIBN | β-Ketonitriles |

Green Chemistry Principles in the Synthesis of Related Structures

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for thiazole synthesis have been reported. For example, the Hantzsch synthesis of 2-aminothiazoles can be carried out under solvent-free conditions by reacting α-haloketones with thiourea, often with microwave irradiation to accelerate the reaction. youtube.com One-pot, multi-component reactions are another green strategy, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. The synthesis of Hantzsch thiazole derivatives has been achieved in a one-pot procedure under solvent-free conditions.

The use of water as a solvent is also a highly desirable green approach. The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been successfully performed in water using β-cyclodextrin as a phase-transfer catalyst. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of thiazole and its derivatives has been extensively explored using microwave irradiation.

The Hantzsch thiazole synthesis is particularly amenable to microwave conditions. Reactions that would typically require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. For example, the reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation for a short duration produces 2-amino-4-phenylthiazole in high yield.

Furthermore, microwave-assisted synthesis has been successfully applied to multi-component reactions for the preparation of complex thiazole derivatives. pharmaguideline.com The rapid and efficient heating provided by microwaves can drive these reactions to completion quickly and with high efficiency.

The following table compares conventional and microwave-assisted methods for a representative thiazole synthesis.

| Synthesis Method | Reaction Time | Yield | Conditions |

| Conventional Hantzsch Synthesis | Several hours | Moderate to good | Reflux in a solvent (e.g., ethanol) |

| Microwave-Assisted Hantzsch Synthesis | Minutes | Good to excellent | Solvent-free or in a minimal amount of solvent |

Metabolic Transformation of a Thiazole Precursor

Studies on the metabolism of FANFT have revealed a multi-step biotransformation process. This process begins with the deformylation of FANFT to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). This intermediate then undergoes nitroreduction, a key step leading to the formation of ATCP. This metabolic pathway has been observed both in vivo in mice and in vitro using mouse liver homogenates.

The identity of ATCP as a metabolite was confirmed through rigorous analytical techniques. The isolated metabolite from urine and enzymatic reactions exhibited identical chromatographic and spectral properties to a chemically synthesized standard of ATCP. This confirmed that the enzymatic processes within the biological system were responsible for the structural rearrangement and formation of the cyano-propanone moiety attached to the thiazole ring. While ATCP was identified as a minor metabolite, its formation demonstrates a clear biological precedent for the synthesis of a 3-cyano-1-propanone derivative from a thiazole precursor.

Table 1: Biotransformation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

| Precursor Compound | Biological System | Key Intermediates | Resulting Compound | Analytical Confirmation |

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) | Mice (in vivo and in vitro with liver homogenates) | 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) | 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP) | Chromatographic and spectral properties matching a chemically synthesized standard |

Potential Enzymatic Reactions

The formation of a cyanoketone (B1222219) structure like that in this compound suggests the involvement of specific enzyme classes capable of C-C bond formation and nitrile group manipulation. While not directly demonstrated for this specific compound, general principles of biocatalysis support the theoretical possibility of its enzymatic synthesis.

Enzymes such as nitrilases are known to catalyze the hydrolysis of nitrile compounds to carboxylic acids or amides. It is conceivable that a reverse reaction or a related enzymatic process could be involved in the formation of the cyano group. Furthermore, enzymes involved in C-C bond formation , such as those utilizing thiamine (B1217682) pyrophosphate (TPP) as a cofactor, are responsible for the synthesis of various keto compounds in biological systems. These enzymes could potentially catalyze the condensation of a thiazole-containing moiety with a three-carbon unit to form the propanone backbone.

The biotransformation of FANFT to ATCP, involving deformylation and nitroreduction, points to the activity of hydrolases and reductases . These enzyme families are ubiquitous in metabolic pathways and are responsible for a wide range of xenobiotic transformations. While the direct enzymatic synthesis of this compound remains to be elucidated, the documented metabolic fate of structurally related thiazole compounds provides a solid foundation for understanding the potential biotransformation routes.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy is indispensable for determining the precise structure of organic molecules in solution and the solid state. Techniques such as 2D NMR and solid-state NMR are employed to unravel complex spin systems and molecular arrangements that cannot be resolved by simple 1D NMR.

Two-dimensional (2D) NMR experiments are fundamental for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex heterocyclic systems. By correlating nuclear spins through bonds or space, these techniques map out the complete molecular scaffold. For molecules with distinct proton environments, such as those adjacent to a thiazole (B1198619) ring or a cyano group, 2D NMR provides definitive connectivity data.

While specific 2D NMR studies exclusively detailing 1-(4-Thiazolyl)-3-cyano-1-propanone are not extensively documented in publicly available literature, the general methodology is well-established for analogous structures. For instance, Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range connections (2-3 bonds), which are critical for linking the thiazole ring, the propanone backbone, and the cyano function. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, helping to define the molecule's preferred conformation in solution.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable for samples that are insoluble or non-crystalline. This technique is sensitive to the local environment and polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. For a compound like this compound, ssNMR could be used to study its crystalline packing and identify different polymorphs, which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for enhancing the signal of low-abundance nuclei like ¹³C and obtaining high-resolution spectra in the solid state.

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful techniques used in modern chemical research.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This is crucial for confirming the identity of a newly synthesized molecule like this compound and for identifying transient intermediates during its synthesis. By providing the exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, lending high confidence to the assigned structure.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The resulting fragmentation pattern is like a fingerprint for the molecule, providing rich structural information.

For this compound, characteristic fragmentation pathways would be expected. Cleavage adjacent to the carbonyl group (alpha-cleavage) is a common pathway for ketones. The fragmentation pattern would likely show losses of small, stable molecules or radicals, such as CO, HCN, or fragments corresponding to the thiazole ring. Analyzing these pathways allows researchers to piece together the molecular structure and confirm the connectivity of the different functional groups.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M+H]⁺ | Varies | CO | Loss of carbon |

X-ray Crystallography Studies of this compound and its Complexes

Single-Crystal X-ray Diffraction for Absolute Configuration Research

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the complete three-dimensional structure of a crystalline compound. This technique involves passing X-rays through a single, well-ordered crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to map the electron density and, consequently, the precise positions of each atom in the crystal lattice.

For a chiral molecule like this compound, which possesses a stereocenter, SC-XRD is invaluable for determining its absolute configuration (the specific spatial arrangement of its enantiomers). This is often achieved using anomalous dispersion effects, which can distinguish between the R and S forms of the molecule.

Hypothetical Data Table for SC-XRD Analysis of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table is purely illustrative and does not represent actual experimental data.

While no specific SC-XRD studies on this compound are available, numerous studies on other thiazole derivatives have utilized this technique to confirm their molecular structures and stereochemistry. mdpi.comrsc.org

Co-crystal and Supramolecular Assembly Investigations

The study of co-crystals and supramolecular assemblies explores how molecules of this compound might interact with other molecules to form new crystalline structures with potentially altered physical properties. These interactions are governed by non-covalent forces such as hydrogen bonding, π-stacking, and van der Waals forces.

The thiazole ring, with its nitrogen and sulfur atoms, and the cyano and carbonyl groups of the propanone chain, provide multiple sites for hydrogen bonding and other intermolecular interactions. Research into the co-crystallization of this compound could involve screening a variety of co-formers (e.g., carboxylic acids, amides) to explore the resulting supramolecular synthons. nih.govmdpi.comresearchgate.net

Potential Supramolecular Synthons for this compound:

| Functional Group Interaction | Type of Synthon |

| Thiazole Nitrogen with Carboxylic Acid | Heterosynthon (Hydrogen Bond) |

| Cyano Group with Amide N-H | Heterosynthon (Hydrogen Bond) |

| Thiazole Ring Stacking | Homosynthon (π-π Interaction) |

Note: This table represents potential interactions based on the compound's structure.

Again, the scientific literature lacks specific reports on co-crystal formation involving this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Research

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Raman Spectroscopy: Involves scattering of monochromatic light from a laser. The scattered light can have a different frequency, and this shift corresponds to the vibrational frequencies of the molecule.

For this compound, these techniques would be expected to show characteristic peaks for the C=O (carbonyl), C≡N (cyano), and various C-H, C-N, and C-S bonds within the thiazole ring. researchgate.net

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N stretch | 2240 - 2260 |

| C=O stretch | 1680 - 1720 |

| C=N stretch (thiazole) | 1580 - 1650 |

| C-S stretch (thiazole) | 600 - 800 |

Note: These are general ranges and the exact positions would depend on the molecular environment.

While general principles of IR and Raman spectroscopy are well-established, specific spectral data for this compound is not documented in the searched literature.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies (If Applicable)

As this compound is a chiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be applicable for studying its stereochemistry in solution.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light by a chiral molecule. This provides information about the conformation and absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

These techniques are particularly useful when single crystals for SC-XRD cannot be obtained. They can provide insights into the stereochemical features of the molecule in its solution state. However, no published CD or ORD studies for this compound have been found.

Mechanistic Organic Chemistry and Reaction Dynamics

Reaction Mechanism Investigations for the Formation of 1-(4-Thiazolyl)-3-cyano-1-propanone

The synthesis of this compound likely proceeds through well-established synthetic routes for its core components. A plausible pathway involves the Hantzsch thiazole (B1198619) synthesis to form the 4-acylthiazole core, followed by reactions to introduce the cyano group. mdpi.comsynarchive.comchemhelpasap.com

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com In the context of this compound, this would likely involve the reaction of a γ-halo-β-ketonitrile with a thioformamide. The general mechanism begins with a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, an SN2 reaction, to form an intermediate. youtube.com This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to form the aromatic thiazole ring. youtube.com

A plausible mechanism for the formation of the Hantzsch thiazole derivative is depicted below:

Step 1: Nucleophilic attack of the thioamide sulfur on the α-haloketone.

Step 2: Intramolecular cyclization.

Step 3: Dehydration to form the thiazole ring.

While this represents a general pathway, specific mechanistic studies on the formation of this compound are not extensively documented in the literature.

| Parameter | General Observation in Hantzsch Synthesis | Reference |

| Thermodynamics | Generally exothermic due to aromatic ring formation. | youtube.com |

| Kinetics | Rate can be influenced by substrate structure, solvent, and catalyst. | mdpi.comyoutube.com |

| Activation Energy | Heating is often required, indicating a kinetic barrier. | youtube.com |

Isotope effect studies are a powerful tool for elucidating reaction mechanisms. However, specific isotope labeling studies for the formation of this compound have not been reported. In a broader context, stable isotope studies have been employed to investigate the biosynthesis of the thiazole moiety of thiamin in Escherichia coli. nih.gov These studies, using deuterated and 13C-labeled precursors, have helped to trace the origin of the atoms in the thiazole ring. nih.gov

For the Hantzsch synthesis, a kinetic isotope effect could be expected for the C-H bond cleavage during the dehydration step if it is rate-limiting. By substituting a hydrogen atom at a relevant position with deuterium, one could probe the mechanism of this final aromatization step. The absence of such specific studies for this compound highlights an area for future research to gain deeper mechanistic insights.

Reactivity of the Thiazolyl Moiety in this compound

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. researchgate.net The thiazole ring in this compound is substituted at the 4-position with a propanone group, which is an electron-withdrawing group. This substituent significantly influences the reactivity of the thiazole ring towards both electrophilic and nucleophilic attack.

The thiazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the 4-acyl group deactivates the ring towards electrophilic attack compared to unsubstituted thiazole. The C5 position is generally the most reactive site for electrophilic substitution in 4-substituted thiazoles.

The C2 proton of the thiazole ring is known to be acidic and can be removed by a strong base, leading to the formation of a nucleophilic C2-lithiated species. tcichemicals.com This allows for the introduction of various substituents at the C2 position.

Nucleophilic aromatic substitution can also occur on the thiazole ring, particularly when a good leaving group is present. rsc.org The presence of the electron-withdrawing acyl group at the 4-position would facilitate nucleophilic attack, especially at the C2 position if a suitable leaving group were present.

Reactivity of the Nitrile Group in this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. In this compound, the nitrile is part of a β-ketonitrile functionality, which influences its reactivity.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. rsc.org This reaction would convert the cyano group to a carboxylic acid, yielding 4-(4-thiazolyl)-4-oxobutanoic acid.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). acs.org This would transform the cyano group into an aminomethyl group, leading to 4-amino-1-(4-thiazolyl)butan-1-one. Other reducing agents can also be employed, potentially leading to different products. tcichemicals.com

Addition of Nucleophiles: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of ketones after hydrolysis of the intermediate imine. organic-chemistry.org

The reactivity of the nitrile group in β-ketonitriles is a subject of extensive study, with these compounds serving as versatile intermediates in the synthesis of various heterocyclic and carbocyclic compounds. rsc.org

| Reaction | Reagents | Product | Reference |

| Hydrolysis | H3O+ or OH-, heat | Carboxylic acid | rsc.org |

| Reduction | LiAlH4, then H2O | Primary amine | acs.org |

| Grignard Reaction | RMgX, then H3O+ | Ketone | organic-chemistry.org |

Reactivity of the Propanone Backbone in this compound

The propanone backbone of this compound possesses a ketone carbonyl group and an α-methylene group flanked by the ketone and the nitrile group. This structural feature, characteristic of a β-ketonitrile, dictates its reactivity.

Enolization: The α-protons on the carbon between the carbonyl and nitrile groups are acidic and can be removed by a base to form a resonance-stabilized enolate. pdx.edu The pKa of the α-protons in β-ketonitriles is significantly lower than that of simple ketones, making enolate formation relatively easy. vanderbilt.edu This enolization is a key aspect of the reactivity of the propanone backbone.

α-Alkylation and Acylation: The enolate formed from this compound can act as a nucleophile and react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the α-position. springernature.com This allows for further functionalization of the molecule.

Aldol and Claisen-type Condensations: The enolate can also participate in condensation reactions with other carbonyl compounds (aldol reaction) or esters (Claisen condensation), leading to the formation of more complex molecular architectures.

The reactivity of the propanone backbone is central to the utility of β-ketonitriles as building blocks in organic synthesis. rsc.orgnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. bohrium.comresearchgate.netnih.gov While specific computational studies dedicated to this compound are scarce, studies on related thiazole derivatives and β-ketonitriles provide valuable insights.

DFT calculations can be used to determine various molecular properties:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles. mdpi.com

Electronic Properties: Calculating HOMO-LUMO energy gaps, which are related to the chemical reactivity and electronic transitions of the molecule. mdpi.comrsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity.

Charge Distribution and Electrostatic Potential: Identifying electron-rich and electron-poor regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Properties: Simulating IR and NMR spectra to aid in the characterization of the molecule. mdpi.com

Reaction Mechanisms: Calculating the energies of reactants, transition states, and products to elucidate reaction pathways and determine activation barriers. researchgate.netrsc.org

For this compound, DFT calculations could provide a deeper understanding of:

The influence of the cyano and propanone groups on the aromaticity and reactivity of the thiazole ring.

The relative acidity of the α-protons and the stability of the corresponding enolate.

The reaction mechanism of its formation and subsequent transformations.

Computational studies on similar thiazole derivatives have shown that the nature and position of substituents significantly affect the electronic properties and reactivity of the thiazole ring. researchgate.netbohrium.comrsc.org

| Computational Method | Application to this compound | Reference |

| DFT | Geometry optimization, electronic structure, reactivity indices, spectral simulation. | bohrium.comresearchgate.netnih.gov |

| TD-DFT | Prediction of electronic absorption spectra. | mdpi.com |

| NBO Analysis | Study of charge delocalization and intramolecular interactions. | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to predict and analyze the properties of molecules, including their geometry, reaction energies, and spectroscopic characteristics. scispace.comijcce.ac.ir For this compound, DFT calculations can provide a detailed picture of its electronic landscape and reactivity.

DFT calculations typically involve the use of various functionals, such as B3LYP or CAM-B3LYP, in conjunction with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations. dntb.gov.uamdpi.com Such calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties.

Key Research Findings from DFT Studies on Related Thiazole and Heterocyclic Systems:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A low HOMO-LUMO energy gap indicates high reactivity and a greater ease of electronic transitions. dntb.gov.ua For instance, in studies of thiazole azo dyes, a low energy gap was correlated with high feasibility for electronic and optic applications. dntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and identifying electrophilic and nucleophilic sites. These maps can predict how a molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds in a molecule. dntb.gov.uanih.gov It can quantify charge transfer between donor and acceptor orbitals, which is critical for understanding molecular stability and reactivity. mdpi.com For example, n→π* and π→π* interactions often contribute significantly to the stabilization of heterocyclic compounds. mdpi.com

Illustrative Data Table for DFT Predictions on this compound:

While specific experimental data for this compound is not available in the provided search results, a hypothetical data table based on typical DFT calculations for similar heterocyclic ketones is presented below.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Global Hardness (η) | 2.35 eV | Indicates resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.8 eV | Quantifies the electrophilic nature of the compound |

This table is for illustrative purposes to show the type of data generated from DFT calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic view of molecular systems, allowing for the investigation of conformational changes, binding processes, and solvent effects. nih.gov For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or in the presence of a biological target.

Applications of MD Simulations:

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.

Solvation Effects: By simulating the compound in a box of solvent molecules (e.g., water), MD can reveal how the solvent influences the compound's structure and dynamics.

Interaction with Biomolecules: If this compound is being investigated for its biological activity, MD simulations can model its interaction with a target protein or enzyme. nih.gov These simulations can reveal key binding interactions, the stability of the ligand-receptor complex, and the role of specific amino acid residues in the binding process. nih.govresearchgate.net

Illustrative Findings from an MD Simulation Study:

A hypothetical MD simulation of this compound interacting with a protein kinase could yield the following insights:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored over the simulation time (e.g., 100 ns) to assess the stability of the complex. A stable complex would show minimal fluctuations. researchgate.net

Key Interactions: Analysis of the simulation trajectory could identify persistent hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the compound and specific residues in the protein's active site. For instance, the thiazole ring might form hydrogen bonds with serine or threonine residues, while the cyano group could interact with charged residues.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the compound to its target, providing a quantitative measure of binding affinity.

Illustrative Data Table of Key Interactions from an MD Simulation:

| Interacting Residue | Type of Interaction | Distance (Å) (Average) | Occupancy (%) |

| SER154 | Hydrogen Bond | 2.1 | 85 |

| LEU122 | Hydrophobic | 3.8 | 92 |

| HIS59 | π-π Stacking | 4.5 | 60 |

| GLN131 | Hydrogen Bond | 2.9 | 75 |

This table is for illustrative purposes to show the type of data generated from MD simulations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netmdpi.com These models are valuable for predicting the activity of new compounds, optimizing lead molecules, and gaining insights into the mechanisms of action. researchgate.netnih.gov

For this compound and its analogues, QSAR/QSPR studies can be developed to understand how structural modifications influence a particular activity or property.

Methodology of QSAR/QSPR Modeling:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity/property. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Insights from QSAR/QSPR Studies:

Identification of Key Structural Features: A validated QSAR model can identify the structural features that are most important for the desired activity. For example, a 3D-QSAR study on thiazole-class inhibitors revealed the importance of electrostatic fields, hydrophobic fields, and hydrogen bonds in the binding process. nih.gov

Mechanistic Interpretation: By analyzing the descriptors included in the QSAR model, it is possible to infer mechanistic information. For instance, if a descriptor related to the HOMO energy is found to be significant, it might suggest that charge transfer plays a crucial role in the compound's mechanism of action.

Virtual Screening: QSAR models can be used to virtually screen large libraries of compounds to identify potential new leads with improved activity. researchgate.net

Illustrative QSAR Equation:

A hypothetical QSAR model for the inhibitory activity of a series of thiazole derivatives might look like this:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (HOMO) + 1.5 * (H-bond donor count) + 2.1

This equation is for illustrative purposes only.

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors increase the inhibitory activity (pIC₅₀), while a higher HOMO energy (less negative value) is detrimental to the activity.

Exploration of Biological Mechanisms and Target Interactions Pre Clinical Research Focus

Enzyme Modulation and Inhibition Studies by 1-(4-Thiazolyl)-3-cyano-1-propanone (In vitro, non-human systems)

This area of research would focus on identifying if this compound can alter the activity of specific enzymes.

Receptor Binding and Modulation Research (In vitro)

This line of investigation would determine if the compound can bind to and modulate the function of cellular receptors.

Cellular Pathway Modulation by this compound (In vitro, non-human cells)

This research would examine the broader effects of the compound on intracellular signaling cascades or metabolic pathways within non-human cells. Currently, there is no available data from in vitro cellular assays to describe the impact of this compound on any specific cellular pathways.

Signal Transduction Pathway Interventions

Research into the effects of this compound on intracellular signaling cascades is a critical area of investigation. Studies in this domain would typically involve cell-based assays to determine if the compound modulates key signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the JAK/STAT pathway. Techniques like Western blotting, ELISA, and reporter gene assays would be employed to measure changes in protein phosphorylation and downstream gene expression. Currently, there are no published studies detailing the specific interactions of this compound with these or other signal transduction pathways.

Gene Expression and Protein Regulation Studies

Understanding the impact of a compound on gene and protein expression is fundamental to characterizing its mechanism of action. Preclinical studies would utilize techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis to assess changes in messenger RNA (mRNA) levels of specific genes in response to treatment with this compound. On the protein level, proteomics approaches like mass spectrometry would be used to identify and quantify changes in the cellular proteome. No specific data from such studies on this compound are currently available.

Antimicrobial and Antiviral Mechanism Research (In vitro, non-human systems)

While thiazole (B1198619) derivatives, as a broad class of compounds, are known to exhibit antimicrobial and antiviral properties, specific research into the mechanisms of this compound is absent from the scientific literature.

Mode of Action Against Bacterial/Fungal Pathogens

To determine the mode of action against bacterial and fungal pathogens, a series of in vitro experiments would be necessary. These would include minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays against a panel of relevant microorganisms. Further mechanistic studies might investigate the compound's effect on cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity. For example, assays for bacterial cell wall disruption could involve monitoring the leakage of intracellular components, while effects on fungal ergosterol (B1671047) biosynthesis could also be a focus. However, no such specific investigations have been reported for this compound.

Viral Replication Cycle Interference Studies

Investigating the potential antiviral activity of this compound would involve in vitro studies using various viral infection models. Researchers would typically assess the compound's ability to inhibit different stages of the viral replication cycle, such as viral entry, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virions. Cell viability assays would be run in parallel to ensure that any observed antiviral effects are not due to general cytotoxicity. At present, there is no published research on the effects of this compound on any aspect of the viral replication cycle.

Pharmacological Mechanism Research in Animal Models (Non-human in vivo studies)

The transition from in vitro to in vivo studies is a critical step in preclinical research. However, no in vivo animal studies for this compound have been reported in the available scientific literature.

Target Engagement and Biomarker Studies

In vivo target engagement studies are designed to confirm that a compound interacts with its intended biological target in a living organism. This can be achieved through various methods, including positron emission tomography (PET) imaging with a radiolabeled form of the compound or by measuring downstream biomarkers that are indicative of target modulation. Biomarker studies would involve the analysis of tissues or fluids from treated animals to assess changes in specific molecules (e.g., proteins, nucleic acids, metabolites) that reflect the pharmacological activity of the compound. The absence of identified biological targets for this compound means that no such target engagement or biomarker studies have been conducted.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design Principles for 1-(4-Thiazolyl)-3-cyano-1-propanone Analogues

The rational design of analogues is guided by established medicinal chemistry strategies, including bioisosteric replacement and scaffold hopping, to improve upon the parent molecule's profile.

Bioisosterism, the strategy of exchanging a functional group with another that has similar physical or chemical properties, is a powerful tool for modulating the biological activity, toxicity, and pharmacokinetics of a compound. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements can be considered for its key moieties.

Thiazole (B1198619) Moiety: The thiazole ring is a common scaffold in many pharmacologically active agents. globalresearchonline.netnih.gov Its replacement with other five- or six-membered heterocycles can lead to analogues with retained or improved activity. nih.gov Potential bioisosteres for the thiazole ring include oxadiazoles, thiadiazoles, pyrazoles, imidazoles, pyridines, and thiophenes. nih.govnih.gov The choice of isostere can influence factors such as hydrogen bonding capacity, metabolic stability, and target interaction. For instance, replacing the thiazole with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) can alter the electron-withdrawing properties and steric profile of the molecule. nih.gov

Propanone and Nitrile Moieties: The propanone linker and its terminal nitrile group offer several opportunities for bioisosteric modification. The ketone functionality can be replaced with other groups that can act as hydrogen bond acceptors, such as an oxime or a suitably substituted alkene. The nitrile group itself is often considered a bioisostere for carbonyl, hydroxyl, and halogen groups. nih.gov Its strong electron-withdrawing properties can be mimicked by other groups, which may alter target binding and physicochemical properties. nih.gov Furthermore, conversion of the nitrile to more acidic functional groups like a tetrazole or a carboxylic acid can introduce new interaction points with a biological target.

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Thiazole | Oxadiazole, Thiadiazole, Pyrazole (B372694), Pyridine, Thiophene | Modify electronic properties, hydrogen bonding capacity, metabolic stability, and target interactions. | nih.govnih.gov |

| Ketone (C=O) | Oxime, Hydroxylethylene, Difluoromethylene | Alter hydrogen bond accepting ability, polarity, and metabolic stability. | cambridgemedchemconsulting.com |

| Nitrile (C≡N) | Tetrazole, Carboxylic Acid, Halogen (e.g., F, Cl), Acetylide | Introduce acidic properties, modify polarity, alter role as a hydrogen bond acceptor or covalent warhead. | nih.gov |

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds that retain the biological activity of the original lead by preserving the essential pharmacophoric features. nih.govnih.gov This approach can lead to new intellectual property and improved drug-like properties. For this compound, scaffold hopping could involve replacing the central thiazole-propanone framework with a different core structure. For example, fused heterocyclic systems like thieno[3,2-d]pyrimidines or furano[2,3-d]pyrimidines could be designed to position the key functional groups in a similar spatial arrangement to mimic the interactions of the parent compound. nih.govnih.gov The goal is to maintain the relative orientation of the aromatic system, the hydrogen bond acceptor (ketone), and the cyano group.

Synthetic Accessibility to Diversified this compound Derivatives

The feasibility of synthesizing a diverse library of analogues is crucial for SAR exploration. The synthesis of thiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a prominent method. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide.

To generate derivatives of this compound, this approach can be adapted. For instance:

Thiazole Ring Diversification: A variety of substituted thioamides can be reacted with a suitable α-haloketone, such as 1-chloro-4-cyano-2-butanone, to generate derivatives with different substituents on the C2 position of the thiazole ring.

Propanone Backbone Diversification: Modifications to the α-haloketone starting material can introduce diversity in the propanone backbone.

One-Pot Reactions: Multi-component, one-pot reactions have also been developed for the efficient synthesis of thiazole derivatives, which can be an environmentally friendly approach to generating a library of compounds. researchgate.net

The synthesis of precursors containing the cyano group is also well-documented. For example, Knoevenagel condensation of 3-oxopropanenitriles with aldehydes can yield α-cyanochalcone compounds, which could serve as intermediates for further elaboration into the desired propanone scaffold. dergipark.org.tr

Systematic SAR Studies of the Thiazole Moiety Modifications

Systematic modification of the thiazole ring is essential to understand its role in biological activity. SAR studies from various classes of thiazole-containing compounds suggest that substitutions at the C2 and C5 positions can significantly impact potency. nih.govmdpi.com

C2 Position: The C2 position of the thiazole ring can be substituted with various groups. For example, the introduction of different aryl groups, alkyl chains, or amine functionalities can probe steric and electronic requirements. SAR studies on other thiazole series have shown that electron-withdrawing groups (e.g., Cl, Br, F) on a phenyl ring attached to the thiazole can result in higher activity. mdpi.com

C5 Position: Substitution at the C5 position can also influence activity. Acyl group substitutions at this position have been shown to be favorable for the antibacterial activity of some thiazole derivatives. nih.gov

| Modification Site | Substituent Type | Potential Impact on Activity | Reference |

|---|---|---|---|

| C2-Position | Small alkyl groups (e.g., -CH₃) | May probe for small hydrophobic pockets. | mdpi.com |

| C2-Position | (Substituted) Phenyl ring | Can form π-π stacking interactions; electron-withdrawing groups on the phenyl ring may enhance potency. | mdpi.com |

| C2-Position | Amino or substituted amino groups | Can act as hydrogen bond donors/acceptors and influence solubility. | mdpi.com |

| C5-Position | Halogens (e.g., -Cl, -Br) | Can form halogen bonds and alter electronic properties. | mdpi.com |

| C5-Position | Acyl groups | May introduce additional hydrogen bond acceptors and improve activity. | nih.gov |

Systematic SAR Studies of the Nitrile Moiety Modifications

The nitrile group is a versatile functional group in medicinal chemistry. nih.govnih.gov It can act as a hydrogen bond acceptor, a bioisostere, or even a covalent warhead. nih.govnih.govrsc.org Its strong electron-withdrawing nature also influences the electronic properties of the entire molecule. nih.gov

Role as a Pharmacophore: The nitrogen of the cyano group can act as a hydrogen bond acceptor. Replacing it with groups that cannot form this interaction can help determine its importance.

Covalent Inhibition: The electrophilicity of the nitrile carbon can be tuned by adjacent electron-withdrawing groups, potentially allowing it to form a covalent bond with a nucleophilic residue (like cysteine) in a target protein. nih.gov

Bioisosteric Replacement: Replacing the nitrile with other functional groups is a key SAR strategy. Conversion to an amide or carboxylic acid introduces hydrogen bond donor capabilities. dntb.gov.ua Replacement with a tetrazole ring maintains a similar size and introduces acidic properties, which could lead to new, beneficial interactions with a target.

| Proposed Analogue | Modification | Rationale/Hypothesis | Reference |

|---|---|---|---|

| Amide Analogue | C≡N → CONH₂ | Introduce hydrogen bond donor capacity; alter solubility and metabolic stability. | dntb.gov.ua |

| Carboxylic Acid Analogue | C≡N → COOH | Introduce a formal negative charge at physiological pH for potential ionic interactions. | dntb.gov.ua |

| Tetrazole Analogue | C≡N → 5-substituted Tetrazole | Act as an acidic bioisostere of a carboxylic acid, potentially improving oral bioavailability. | nih.gov |

| Trifluoromethyl Analogue | C≡N → CF₃ | Replace the linear nitrile with a sterically different but still strongly electron-withdrawing group. | u-tokyo.ac.jp |

Systematic SAR Studies of the Propanone Backbone Modifications

Linker Length: Varying the length of the alkyl chain (e.g., from propanone to butanone or ethanone) will alter the distance between the thiazole and nitrile groups. This can determine if the optimal spatial orientation for target binding is achieved.

Conformational Rigidity: Introducing conformational constraints, such as a double bond to form a propenone (chalcone-like) structure, can lock the molecule into a more defined conformation. nih.gov This can lead to higher affinity if the rigid conformation is the bioactive one, but can also lead to a loss of activity if flexibility is required.

Substitution on the Backbone: Introducing substituents (e.g., methyl, hydroxyl) on the carbons of the propanone chain can explore steric tolerance within a binding pocket and introduce new chiral centers or hydrogen bonding opportunities.

| Modification | Example Structure | Potential Effect | Reference |

|---|---|---|---|

| Chain Length Variation | 1-(4-Thiazolyl)-4-cyano-1-butanone | Alters distance between pharmacophoric groups. | spirochem.com |

| Increase Rigidity | 1-(4-Thiazolyl)-3-cyano-2-propen-1-one | Restricts conformational freedom, potentially increasing binding affinity. | nih.gov |

| α-Substitution | 1-(4-Thiazolyl)-2-methyl-3-cyano-1-propanone | Probes for steric hindrance near the ketone; may influence enolization. | nih.gov |

| β-Substitution | 1-(4-Thiazolyl)-3-cyano-3-methyl-1-propanone | Probes for steric hindrance near the nitrile group. | nih.gov |

| Ketone Replacement | 1-(4-Thiazolyl)-3-cyano-1-propanol | Replaces a hydrogen bond acceptor with a hydrogen bond donor/acceptor. | cambridgemedchemconsulting.com |

Computational SAR and QSAR Modeling for Optimized Derivative Design

Computational modeling, encompassing both Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, represents a pivotal strategy in modern drug discovery for the rational design of optimized derivatives. While specific computational SAR or QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of these methodologies are widely applied to thiazole-containing compounds, offering a framework for the potential optimization of this specific chemical entity.

The overarching goal of these computational approaches is to establish a correlation between the structural features of a molecule and its biological activity. This understanding allows for the in silico prediction of the activity of novel derivatives, thereby prioritizing synthetic efforts on compounds with the highest potential for desired biological effects.

Key Descriptors in QSAR Models for Thiazole Derivatives

QSAR studies on various classes of thiazole derivatives have highlighted the importance of several types of molecular descriptors in predicting their biological activity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For the thiazole ring, which is an integral part of this compound, electronic properties can significantly influence its interaction with biological targets.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) and various topological indices are common steric descriptors that can dictate how well a derivative fits into a biological target's binding site.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), is crucial for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Modifications to the this compound scaffold would invariably alter its hydrophobicity.

Topological Descriptors: These are numerical values that describe the atomic connectivity within a molecule. They provide a simplified representation of the molecular structure and have been successfully used in QSAR models of various heterocyclic compounds.

Hypothetical Application to this compound Derivative Design

In a hypothetical QSAR study aimed at optimizing derivatives of this compound, a series of analogues would be synthesized and their biological activity measured. Computational software would then be used to calculate a wide range of molecular descriptors for each analogue. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, would be employed to build a mathematical model that links these descriptors to the observed activity.

For instance, a resulting QSAR model might take the form of an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined by the statistical analysis. Such a model could reveal, for example, that increasing the electronic density on the thiazole ring while maintaining a specific range of hydrophobicity leads to enhanced activity.

The insights gained from such a model would be instrumental in the design of new derivatives of this compound with predicted high activity, thus streamlining the drug discovery process.

Applications in Chemical Synthesis and Catalysis Research

1-(4-Thiazolyl)-3-cyano-1-propanone as a Synthetic Building Block

The strategic placement of reactive functional groups within this compound positions it as a valuable precursor in the synthesis of diverse organic compounds.

The 1,3-dicarbonyl-like reactivity of the β-ketonitrile moiety in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of both an electrophilic ketone and a nitrile group allows for cyclization reactions with a range of dinucleophiles.

One of the most prominent applications of 1,3-dicarbonyl compounds is in the Knorr pyrazole (B372694) synthesis and related reactions to form pyrazoles. jk-sci.comgoogle.comgoogle.comyoutube.comnih.gov By reacting this compound with hydrazine (B178648) or its derivatives, it is possible to construct pyrazole rings. The reaction typically proceeds through the initial formation of a hydrazone with the ketone, followed by an intramolecular cyclization involving the nitrile group, leading to an aminopyrazole. This aminopyrazole can then be further functionalized.

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be achieved. β-Enaminonitriles, which can be formed from β-ketonitriles, are known intermediates in the synthesis of pyrimidines. researchgate.netresearchgate.netnih.govsphinxsai.commdpi.com For instance, condensation of this compound with amidines or urea (B33335) would be expected to yield pyrimidine rings, which are core structures in many biologically active compounds. The versatility of β-ketonitriles as precursors for a wide array of heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines, has been extensively reviewed. nih.gov

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound based on the known reactivity of β-ketonitriles.

| Reactant | Resulting Heterocycle | Reaction Type |

| Hydrazine | Pyrazole | Knorr Pyrazole Synthesis |

| Amidines | Pyrimidine | Pyrimidine Synthesis |

| Hydroxylamine | Isoxazole | Isoxazole Synthesis |

| Thiourea (B124793) | Thiopyrimidine | Thiopyrimidine Synthesis |

The thiazole (B1198619) ring is a key structural motif in a multitude of natural products, many of which exhibit significant biological activity. tandfonline.comresearchgate.netnih.govnih.gov These natural products often feature complex architectures where the thiazole moiety is intricately embedded. The synthesis of such molecules presents a significant challenge in organic chemistry.

While no direct use of this compound in a completed natural product synthesis has been documented, its structure suggests it could serve as a valuable building block. Its bifunctionality allows for the introduction of a thiazole ring along with a handle for further molecular elaboration. For example, the cyano and ketone groups can be transformed into a variety of other functionalities, enabling the connection to other parts of a complex natural product. The synthesis of thiazole-containing peptides, for instance, often involves the coupling of pre-formed thiazole amino acid derivatives. nih.gov this compound could potentially be converted into such a derivative.

The following table lists some classes of natural products containing the thiazole ring, where a building block like this compound could potentially be utilized in their synthesis.

| Class of Natural Product | Example | Potential Utility of Building Block |

| Thiazole-containing peptides | Didmolamides, Dolastatins | Source of the thiazole ring with functionality for peptide coupling after modification. nih.gov |

| Thiazole alkaloids | Muscoride A | Introduction of the thiazole core early in the synthesis. |

| Polyketides with thiazole units | Myxothiazol | A fragment for convergent synthesis strategies. |

This compound as a Ligand or Catalyst in Organic Reactions

The electronic properties of the thiazole ring and the presence of other heteroatoms in this compound suggest its potential application in catalysis, either as a ligand for transition metals or as an organocatalyst.

Thiazole derivatives are known to act as ligands for a variety of transition metals, coordinating through the nitrogen atom of the thiazole ring. acs.orgacs.orgresearchgate.netnih.govmdpi.comnih.gov The resulting metal complexes have found applications in various catalytic transformations. In the case of this compound, the molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the thiazole nitrogen and the carbonyl oxygen or the nitrile nitrogen. This chelation effect can enhance the stability and modulate the reactivity of the metal complex.

The catalytic activity of such complexes would depend on the nature of the metal and the reaction conditions. For instance, palladium complexes of thiazole ligands have been used in cross-coupling reactions. nih.gov Copper-thiazole complexes have also been explored for their catalytic and biological properties. mdpi.comnih.gov The specific structure of this compound as a ligand could influence the stereochemistry and efficiency of catalyzed reactions.

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Bifunctional organocatalysts, which contain both a Lewis basic and a Brønsted acidic site, are particularly effective. This compound has the potential to act as such a catalyst. The nitrogen atom of the thiazole ring can function as a Lewis base, activating an electrophile. Concurrently, the acidic proton at the α-position to both the ketone and the nitrile can act as a Brønsted acid, activating a nucleophile.

While there are no specific reports of this compound being used as an organocatalyst, the concept of using thiazole-containing compounds in organocatalysis is emerging. For example, thiazolium salts, derived from thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of reactions. wikipedia.org Although this compound itself is not a thiazolium salt, its structure provides a basis for the design of new organocatalysts.

Research on Advanced Materials Applications (Focus on chemical role, not material properties)

The incorporation of heterocyclic moieties into polymers and other materials can impart unique chemical and physical properties. The thiazole ring, for instance, is known for its thermal stability and electronic properties, making it an attractive component for functional materials. tandfonline.com

This compound could serve as a monomer or a precursor to a monomer for the synthesis of advanced materials. The reactive ketone and cyano groups offer handles for polymerization reactions. For example, the ketone could be used in condensation polymerizations, while the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further sites for polymer chain growth. The resulting polymers would have thiazole units regularly incorporated into their backbone or as pendant groups, which could influence their conductivity, thermal resistance, or ability to coordinate with metals.

Precursor in Polymer Chemistry Research

The potential of "this compound" as a precursor in polymer chemistry would theoretically stem from the reactive functional groups present in its structure: the thiazole ring, the cyano group, and the ketone. The thiazole ring, a heterocyclic aromatic moiety, can be incorporated into polymer backbones to impart specific thermal, electronic, and photophysical properties. The cyano group is a versatile functional group in polymer science, known for its ability to undergo various transformations, including polymerization and cycloaddition reactions, and for its contribution to the polarity and solubility of polymers.

In a hypothetical scenario, "this compound" could serve as a monomer or a building block in several ways:

Addition Polymerization: The cyano group could potentially participate in anionic or radical polymerization under specific conditions, leading to polymers with a poly(imine) or related backbone.

Condensation Polymerization: The ketone functionality could be a site for condensation reactions with suitable co-monomers, such as diamines or diols, to form polyketones or related polymeric structures.

Multicomponent Polymerizations: The combination of the thiazole, cyano, and ketone groups could allow for its use in multicomponent polymerization reactions, where three or more monomers are combined in a single step to create complex polymer architectures.

However, without specific research dedicated to this compound, any discussion of its polymerization behavior, the properties of the resulting polymers, and detailed research findings remains speculative.

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. "this compound" possesses several features that could, in principle, facilitate its participation in supramolecular chemistry and self-assembly.

The key structural elements for potential non-covalent interactions include:

The Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. The aromatic nature of the ring also allows for π-π stacking interactions, which are crucial driving forces for the self-assembly of many organic molecules.

The Cyano Group: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. Dipole-dipole interactions involving the polar cyano group can also contribute to the stability of supramolecular structures.

The Ketone Group: The oxygen atom of the carbonyl group is another effective hydrogen bond acceptor.

These functional groups could enable "this compound" to form various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. These assemblies could find potential applications in areas like crystal engineering, host-guest chemistry, and the development of "smart" materials.

Despite these theoretical possibilities, the absence of experimental studies on the self-assembly behavior of "this compound" means that its actual role in this field is unconfirmed. Detailed research, including single-crystal X-ray diffraction studies and spectroscopic analysis in solution, would be necessary to elucidate its supramolecular chemistry.

Advanced Analytical Method Development for Research Purposes

Chromatographic Method Development for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in chemical research for separating and analyzing the components of a mixture. For a compound like 1-(4-Thiazolyl)-3-cyano-1-propanone, both liquid and gas chromatography play crucial roles in ensuring the quality of synthetic batches and in tracking the efficiency of synthetic routes.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for separating the target compound from starting materials, byproducts, and degradation products that may be present in a reaction mixture or a purified sample. nih.gov

The method development process typically begins with the selection of an appropriate stationary phase, most commonly a C18 reversed-phase column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol), is then optimized to achieve adequate separation and peak shape. nih.govresearchgate.net An acidic modifier, such as formic acid or orthophosphoric acid, is often added to the mobile phase to control the ionization state of the analyte and improve chromatographic performance. nih.govmdpi.com

The UV detector provides quantitative data by measuring the absorbance of the analyte at a specific wavelength, which for the thiazole (B1198619) moiety is typically in the UV range. For more complex mixtures or for confirmation of identity, the eluent from the HPLC is directed into a mass spectrometer. The MS detector provides mass-to-charge ratio (m/z) information, offering definitive structural confirmation of the target compound and enabling the identification of unknown impurities. nih.gov

Table 1: Illustrative HPLC-UV/MS Method Parameters for Analysis of this compound

| Parameter | Condition |

| HPLC System | Waters Alliance HPLC with 2998 PDA Detector |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detection | 254 nm |

| MS Detector | ESI Positive Ion Mode |

| MS Scan Range | m/z 50-500 |

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be an effective technique for its analysis if it is chemically modified into a more volatile derivative. This approach is also useful for identifying and quantifying volatile impurities or reactants from a synthesis process.

In GC-MS, the sample is vaporized in a heated injection port and separated in a capillary column. scirp.org The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which fragments the molecules into characteristic patterns. These fragmentation patterns serve as a molecular fingerprint, allowing for highly specific identification. scirp.org

For research purposes, derivatization might involve reactions that target the ketone or cyano groups to increase volatility and thermal stability. The resulting mass spectra can provide valuable structural information based on the observed fragmentation pathways. scirp.org

Table 2: Hypothetical GC-MS Data for a Volatile Derivative of this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 7.8 | 166, 139, 111, 84 | Parent Derivative Ion |

| 5.2 | 97, 69, 41 | Fragment of Cyano-propyl side chain |

| 6.5 | 85, 58 | Fragment of Thiazole ring |

Capillary Electrophoresis for High-Throughput Screening in Research

Capillary Electrophoresis (CE) is a highly efficient separation technique that offers several advantages for research applications, including extremely small sample volume requirements (nanoliters), rapid analysis times, and high resolution. colby.educolby.edu These features make CE particularly well-suited for high-throughput screening (HTS) in drug discovery and related research fields, where large numbers of compounds need to be analyzed quickly. nih.govnih.gov

In CE, separation occurs in a narrow-bore fused silica (B1680970) capillary filled with a buffer solution under a high voltage electric field. colby.edu Charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. Even neutral molecules can be separated using a technique called Micellar Electrokinetic Chromatography (MEKC), a mode of CE. colby.edu

For research involving libraries of compounds similar to this compound, CE can be used to rapidly assess the purity of each library member. Its automation capabilities and low solvent consumption make it a cost-effective and efficient alternative to traditional HPLC for large-scale screening projects. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its power by providing structural information on the separated analytes. nih.gov

Table 3: Typical Capillary Electrophoresis Parameters for High-Throughput Screening

| Parameter | Setting |

| Instrument | Automated CE System |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Phosphate Buffer, pH 7.0 |

| Voltage | 25 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The thiazole ring and carbonyl group in this compound are expected to produce a characteristic UV absorbance spectrum, which can be exploited for its quantification.

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The concentration of the analyte in an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method validation is crucial to ensure the reliability of the results. researchgate.net Key validation parameters include linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com While not as selective as chromatographic methods, spectrophotometry is highly useful for rapid concentration determination in pure or simple matrix samples.

Table 4: Example Validation Summary for a Spectrophotometric Method

| Validation Parameter | Result |

| Wavelength (λmax) | 254 nm |

| Linearity Range | 1 - 25 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection and characterization of electroactive molecules. hud.ac.uk Compounds containing heteroatoms like sulfur and nitrogen, such as the thiazole ring in this compound, can often be oxidized or reduced at an electrode surface. This electroactivity can be harnessed for analytical purposes.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the redox behavior of the compound. These methods provide information about the oxidation and reduction potentials, which are characteristic of the molecule's structure. For quantitative purposes, the current generated in these experiments is proportional to the concentration of the analyte.